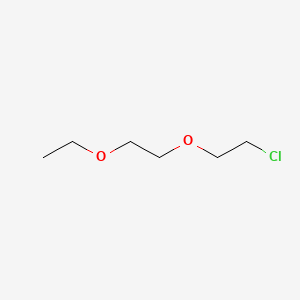

1-(2-Chloroethoxy)-2-ethoxyethane

Description

Contextualization within Ether Chemistry and Chlorinated Organic Compounds

Ethers are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups. ontosight.ai 1-(2-Chloroethoxy)-2-ethoxyethane features two ether linkages, which contribute to its relatively low boiling point compared to alcohols of similar molecular weight and its general unreactivity, a common trait of ethers. ontosight.ai

The presence of a chlorine atom, however, introduces a site of reactivity into the otherwise stable ether structure. This dual functionality is a key aspect of its chemical nature. The chloro group makes the molecule susceptible to nucleophilic substitution reactions, a characteristic feature of chlorinated organic compounds. ontosight.ai This reactivity allows for the targeted modification of the molecule.

Significance as a Versatile Intermediate in Organic Synthesis

The true significance of this compound in chemical research lies in its role as a versatile intermediate. ontosight.ai An intermediate is a molecule that is formed from the reactants and reacts further to give the desired product. In the case of this compound, the reactive chloro group can be displaced by a variety of nucleophiles, enabling the introduction of different functional groups. ontosight.ai This makes it a valuable building block for creating more complex molecules.

Research has shown its utility in the synthesis of various organic compounds, including esters, amides, and other ethers. nbinno.com For instance, it can undergo nucleophilic substitution with hydroxide (B78521) ions to form diethylene glycol. Furthermore, it serves as a reagent in the production of polymers used in diverse applications. nbinno.com

One of the industrial synthesis methods for this compound involves the chlorination of 2-ethoxyethanol (B86334) using thionyl chloride. nbinno.com Another documented synthesis pathway involves the reaction of diethylene glycol with hydrogen chloride. google.com These methods highlight the accessibility of this compound for its use in further synthetic applications.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₃ClO₂ | nih.gov |

| Molecular Weight | 152.62 g/mol | nih.gov |

| CAS Number | 41771-35-1 | nih.gov |

| Appearance | Colorless liquid | nbinno.com |

| Boiling Point | 89-90 °C @ 28 Torr | echemi.com |

| Solubility in Water | 40 g/L at 25 °C | guidechem.com |

| IUPAC Name | This compound | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloroethoxy)-2-ethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClO2/c1-2-8-5-6-9-4-3-7/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDDRUUNXMMRCIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1068350 | |

| Record name | Ethane, 1-(2-chloroethoxy)-2-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41771-35-1 | |

| Record name | 1-(2-Chloroethoxy)-2-ethoxyethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41771-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloroethoxy)-2-ethoxyethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041771351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1-(2-chloroethoxy)-2-ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethane, 1-(2-chloroethoxy)-2-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-chloroethoxy)-2-ethoxyethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.479 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2-CHLOROETHOXY)-2-ETHOXYETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9DTJ52EBF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 2 Chloroethoxy 2 Ethoxyethane

Chlorination Reactions in Synthetic Pathways

A key step in the synthesis of 1-(2-Chloroethoxy)-2-ethoxyethane involves a chlorination reaction, where a hydroxyl group is replaced by a chlorine atom. This transformation is crucial for the formation of the desired chloro-ether structure.

Thionyl Chloride Mediated Conversion of 2-Ethoxyethanol (B86334)

The manufacturing process for this compound involves the reaction of 2-ethoxyethanol with thionyl chloride (SOCl₂) nbinno.com. This reaction is a common and effective method for converting alcohols into their corresponding alkyl chlorides libretexts.orgmasterorganicchemistry.comucla.edu. The primary advantage of using thionyl chloride is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying the purification process libretexts.orgmasterorganicchemistry.com.

HOCH₂CH₂OCH₂CH₃ + SOCl₂ → ClCH₂CH₂OCH₂CH₃ + SO₂ + HCl

This conversion is typically carried out in a suitable solvent, and the reaction conditions are carefully controlled to maximize the yield of the desired product.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Optimization of these parameters is essential for achieving high yields and purity. Key factors that are often adjusted include temperature, reaction time, solvent, and the use of catalysts or bases.

The use of a catalyst, such as N,N-dimethylformamide (DMF), can be employed to facilitate the reaction. In some deoxychlorination reactions using thionyl chloride, DMF has been used to prevent the accumulation of the reagent youtube.com. Additionally, the presence of a base like pyridine can influence the reaction mechanism and is often used to neutralize the HCl byproduct orgosolver.comrsc.org. The choice of solvent is also critical, with common options including ethers and hydrocarbons, depending on the specific requirements of the reaction rsc.org.

Table 1: Parameters for Optimization of this compound Synthesis

| Parameter | Effect on Reaction | Typical Conditions |

| Temperature | Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts. | Controlled heating or cooling may be necessary to maintain an optimal temperature range. |

| Reaction Time | Sufficient time is required for the reaction to go to completion. | Monitored by techniques such as TLC or GC to determine the endpoint. |

| Solvent | The polarity and boiling point of the solvent can influence the reaction rate and product solubility. | Aprotic solvents are generally preferred to avoid side reactions with thionyl chloride. |

| Catalyst/Base | Can alter the reaction mechanism and rate, and neutralize acidic byproducts. | Catalytic amounts of DMF or stoichiometric amounts of a base like pyridine may be used. |

| Reagent Stoichiometry | The ratio of 2-ethoxyethanol to thionyl chloride can affect the conversion and selectivity. | A slight excess of thionyl chloride may be used to ensure complete conversion of the alcohol. |

Mechanistic Considerations in this compound Synthesis

The reaction of 2-ethoxyethanol with thionyl chloride proceeds through a nucleophilic substitution mechanism. The first step involves the alcohol's oxygen atom attacking the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate libretexts.orgrsc.org. From this intermediate, the reaction can proceed via two primary pathways: SN2 (bimolecular nucleophilic substitution) or SNi (internal nucleophilic substitution).

In the SN2 mechanism, which is favored in the presence of a base such as pyridine, the chloride ion released in the initial step acts as a nucleophile and attacks the carbon atom bearing the chlorosulfite group from the backside, leading to an inversion of stereochemistry if the carbon is chiral orgosolver.commasterorganicchemistry.com. The pyridine reacts with the intermediate to form a species that is more susceptible to backside attack by the chloride ion masterorganicchemistry.com.

The SNi mechanism, on the other hand, can occur in the absence of a base and typically results in retention of stereochemistry. In this pathway, the chlorosulfite leaving group decomposes, and the chlorine atom is delivered to the carbocation from the same face, often through the formation of an "intimate ion pair" rsc.orgmasterorganicchemistry.com.

The choice of reaction conditions, particularly the presence or absence of a base, can therefore dictate the mechanistic pathway and the stereochemical outcome of the chlorination reaction.

Chemical Reactivity and Mechanistic Investigations of 1 2 Chloroethoxy 2 Ethoxyethane

Nucleophilic Substitution Reaction Pathways

Nucleophilic substitution reactions are a cornerstone of the reactivity of 1-(2-chloroethoxy)-2-ethoxyethane, providing a versatile platform for the synthesis of a wide array of functionalized derivatives.

Role of the Electron-Withdrawing Chlorine Atom in Reactivity

The chlorine atom, being highly electronegative, exerts a significant electron-withdrawing inductive effect on the adjacent carbon atom. This effect creates a partial positive charge (δ+) on the carbon, rendering it susceptible to attack by nucleophiles. This inherent polarity of the carbon-chlorine bond is the primary driver for the nucleophilic substitution reactions of this compound. The chlorine atom serves as a good leaving group, facilitating its displacement by a variety of nucleophilic species.

Reactivity with Diverse Nucleophilic Species

The electrophilic carbon atom in this compound readily reacts with a range of nucleophiles. These reactions typically proceed via an S\N2 mechanism, where the nucleophile attacks the carbon atom, leading to the displacement of the chloride ion in a single, concerted step.

Common nucleophiles that react with this compound include:

Hydroxide (B78521) ions (OH⁻): Reaction with aqueous bases like sodium hydroxide leads to the formation of the corresponding alcohol, 2-(2-ethoxyethoxy)ethanol. This reaction is a classic example of a Williamson ether synthesis-like reaction where the chloroalkane is hydrolyzed.

Alkoxides (RO⁻): Alkoxides, such as sodium ethoxide, react to form new ether linkages. For instance, reaction with sodium ethoxide would yield 1,2-diethoxy-2-(ethoxy)ethane.

Amines (RNH₂, R₂NH, R₃N): Primary, secondary, and tertiary amines can act as nucleophiles, leading to the formation of substituted amines. For example, reaction with aniline (B41778) can produce N-(2-(2-ethoxyethoxy)ethyl)aniline.

Thiolates (RS⁻): Thiolates, the sulfur analogs of alkoxides, are potent nucleophiles that react to form thioethers. For example, sodium thiophenoxide would react to form 2-(2-ethoxyethoxy)ethyl phenyl sulfide.

Cyanide ions (CN⁻): The cyanide ion is a strong nucleophile that can displace the chlorine atom to form a nitrile, 3-(2-ethoxyethoxy)propanenitrile. This reaction is significant as it extends the carbon chain.

Formation of Functionalized Derivatives

The nucleophilic substitution reactions of this compound are instrumental in the synthesis of various functionalized derivatives with applications in diverse fields.

| Nucleophile | Reagent Example | Product | Functional Group Introduced |

| Hydroxide | Sodium Hydroxide (NaOH) | 2-(2-Ethoxyethoxy)ethanol | Alcohol (-OH) |

| Ethoxide | Sodium Ethoxide (NaOEt) | 1,2-Bis(2-ethoxyethoxy)ethane | Ether (-OEt) |

| Aniline | Aniline (C₆H₅NH₂) | N-(2-(2-ethoxyethoxy)ethyl)aniline | Secondary Amine (-NHPh) |

| Thiophenoxide | Sodium Thiophenoxide (NaSPh) | 2-(2-Ethoxyethoxy)ethyl phenyl sulfide | Thioether (-SPh) |

| Cyanide | Potassium Cyanide (KCN) | 3-(2-Ethoxyethoxy)propanenitrile | Nitrile (-CN) |

Oxidation Reactions of this compound

Oxidation of the terminal chloroethoxy group in this compound can lead to the formation of corresponding aldehydes and carboxylic acids, depending on the oxidizing agent and reaction conditions.

Transformation to Aldehyde and Carboxylic Acid Analogues

The primary alcohol that would be formed from the hydrolysis of the chloride can be oxidized. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, can selectively oxidize the alcohol to an aldehyde, yielding 2-(2-chloroethoxy)ethoxyacetaldehyde. wikipedia.orgchemistrysteps.comlibretexts.orgchemistrysteps.comorganic-chemistry.orgnumberanalytics.commasterorganicchemistry.com Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or nitric acid, will further oxidize the aldehyde to a carboxylic acid, resulting in 2-(2-chloroethoxy)ethoxyacetic acid. chemistrysteps.com

| Oxidizing Agent | Product | Product Class |

| Pyridinium Chlorochromate (PCC) | 2-(2-Chloroethoxy)ethoxyacetaldehyde | Aldehyde |

| Swern Oxidation (DMSO, Oxalyl Chloride, Et₃N) | 2-(2-Chloroethoxy)ethoxyacetaldehyde | Aldehyde |

| Potassium Permanganate (KMnO₄) | 2-(2-Chloroethoxy)ethoxyacetic acid | Carboxylic Acid |

| Nitric Acid (HNO₃) | 2-(2-Chloroethoxy)ethoxyacetic acid | Carboxylic Acid |

Reduction Reactions of this compound

The chloro group in this compound can be reduced to a hydrocarbon, or under certain conditions, the entire molecule can be cleaved. A common and powerful reducing agent for such transformations is lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com The hydride ion (H⁻) from LiAlH₄ acts as a nucleophile, displacing the chloride ion to form the corresponding alkane, 1-ethoxy-2-ethoxyethane. The reaction proceeds via a nucleophilic substitution mechanism where the hydride attacks the carbon bearing the chlorine atom.

| Reducing Agent | Product | Reaction Type |

| Lithium Aluminum Hydride (LiAlH₄) | 1-Ethoxy-2-ethoxyethane | Reduction (Dehalogenation) |

Alkylation Chemistry Applications

The presence of a reactive alkyl chloride moiety makes this compound a useful alkylating agent in various organic syntheses. Its ability to introduce the 2-(2-ethoxyethoxy)ethyl group onto nucleophilic substrates is a key feature of its chemical utility.

This compound serves as a versatile reagent for the introduction of the ethoxy-substituted ethyl group onto a variety of nucleophiles, including amines, phenols, and thiols. These alkylation reactions, typically proceeding via an SN2 mechanism, lead to the formation of new carbon-heteroatom bonds and are fundamental in the construction of more complex molecules. The ether functionalities within the alkylating agent can influence the solubility and reactivity of the resulting products.

The synthesis of N-substituted benzimidazolone derivatives is an area of significant interest due to the diverse biological activities exhibited by this class of compounds. The alkylation of the nitrogen atoms of the benzimidazolone ring system is a common strategy for derivatization.

While direct experimental data for the use of this compound in the alkylation of benzimidazolone is not extensively documented in readily available literature, the principles of N-alkylation of heterocyclic compounds strongly support its potential application. The reaction would involve the deprotonation of the N-H bond of the benzimidazolone by a base to form a nucleophilic anion, which then attacks the electrophilic carbon of this compound, displacing the chloride ion. The use of phase-transfer catalysis would be a suitable method to facilitate this reaction between the solid benzimidazolone salt and the liquid alkylating agent.

A plausible reaction scheme is as follows:

(Illustrative scheme, not from a direct source)

This reaction would yield N-[2-(2-ethoxyethoxy)ethyl]benzimidazolone, a molecule incorporating the flexible and hydrophilic diether chain.

| Substrate | Alkylating Agent | Product |

| Benzimidazolone | This compound | N-[2-(2-ethoxyethoxy)ethyl]benzimidazolone |

Liquid-solid phase transfer catalysis (PTC) is a powerful technique for carrying out reactions between a solid salt (the nucleophile) and a liquid organic substrate (the electrophile). In the context of alkylating benzimidazolone with this compound, a solid base like potassium carbonate would be used to deprotonate the benzimidazolone in the solid phase.

The mechanism of liquid-solid PTC in this hypothetical application would involve the following key steps:

Anion Formation: The solid base (e.g., K2CO3) deprotonates the benzimidazolone at the interface between the solid and organic phases, forming the potassium salt of benzimidazolone.

Catalyst Action: A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt (Q+X-), facilitates the transfer of the benzimidazolone anion from the solid phase to the organic phase. The lipophilic cation of the catalyst pairs with the benzimidazolone anion to form a lipophilic ion pair (Q+ [benzimidazolone]-) that is soluble in the organic phase.

Alkylation in the Organic Phase: The dissolved ion pair, now in the same phase as the alkylating agent, this compound, undergoes an SN2 reaction. The benzimidazolone anion acts as the nucleophile, attacking the alkyl chloride and displacing the chloride ion to form the N-alkylated product.

Catalyst Regeneration: The resulting chloride ion pairs with the quaternary ammonium cation (Q+Cl-), and the catalyst can then return to the interface to repeat the cycle.

The efficiency of this process is dependent on several factors, including the choice of catalyst, the particle size of the solid base, the solvent, and the reaction temperature. This catalytic approach avoids the need for harsh reaction conditions and the use of expensive and anhydrous polar aprotic solvents.

Advanced Applications of 1 2 Chloroethoxy 2 Ethoxyethane in Organic Synthesis

Intermediate in Pharmaceutical Synthesis

In the pharmaceutical industry, the synthesis of Active Pharmaceutical Ingredients (APIs) is a complex process that often relies on the use of specialized chemical building blocks known as pharmaceutical intermediates. pyglifesciences.com These compounds are crucial as they form the structural backbone of the final drug molecule, enabling efficient and controlled manufacturing. pharmaoffer.com 1-(2-Chloroethoxy)-2-ethoxyethane serves as such an intermediate, providing a foundational structure that can be chemically modified to produce complex APIs. nbinno.comchembk.com

The primary contribution of this compound to API development lies in its reactivity, specifically the presence of the chloroethoxy group. This group functions as an effective leaving group in nucleophilic substitution reactions, which are fundamental to constructing larger, more complex molecules. Chemists can introduce a wide variety of functional groups by displacing the chlorine atom, thereby building the intricate molecular architecture required for a specific therapeutic effect.

While direct public-domain examples of APIs synthesized from this compound are specific and often proprietary, the utility of structurally similar chloro-ether compounds is well-documented. For instance, the related compound 2-(2-Chloroethoxy)ethanol is utilized in the synthesis of the atypical antipsychotic drug Quetiapine. fishersci.fi This demonstrates the role of the chloroethoxy moiety as a key reactive handle in building pharmaceutical scaffolds. The structure of this compound makes it a suitable precursor for various APIs where an ethoxy-ethoxy side chain is a required structural element.

Below is a table of APIs synthesized using structurally related intermediates, illustrating the potential applications of this compound.

| Active Pharmaceutical Ingredient (API) | Related Intermediate | Therapeutic Category |

| Quetiapine | 2-(2-Chloroethoxy)ethanol fishersci.fi | Antipsychotic |

| Bilastine | 1-Chloro-2-ethoxyethane | Antihistamine |

| Pranidipine Tartrate | 2-Chloroethoxy-2-ethoxydiethanol google.com | Calcium Channel Blocker |

Precursor in Agrochemical Manufacturing

The utility of this compound extends to the agrochemical sector, where it serves as a precursor in the manufacturing of herbicides and other crop protection agents. nbinno.com Similar to its role in pharmaceuticals, its bifunctional nature—containing both ether linkages and a reactive chloride—allows it to be incorporated into larger molecules designed to interact with biological targets in plants and pests.

A pertinent example from a related compound is the synthesis of the herbicide pethoxamid, which utilizes 1-Chloro-2-ethoxyethane as a key intermediate. The synthesis involves reacting the chloro-ether with another molecule to form the final herbicidal compound. The structural elements provided by these intermediates are crucial for the molecule's efficacy and mode of action. The demand for advanced agrochemicals contributes to the industrial importance of compounds like this compound.

Role as a Reagent and Solvent in Complex Chemical Transformations

Beyond its role as a building block, this compound is also employed as a reagent and a solvent in various chemical reactions. nbinno.com

As a reagent , its utility is defined by the reactive chlorine atom. It participates directly in nucleophilic substitution reactions to synthesize a range of compounds, including esters, amides, and other ethers. nbinno.comcymitquimica.com The compound's ether linkages provide a degree of stability, while the chlorinated group offers a site for controlled reactivity. cymitquimica.com

As a solvent , its properties as a colorless liquid soluble in many organic solvents make it suitable for facilitating chemical transformations. nbinno.com It can dissolve reactants, creating a homogenous medium for the reaction to proceed efficiently. The manufacturing process for this compound often involves the reaction of 2-ethoxyethanol (B86334) with thionyl chloride, a method that highlights its place within complex chemical production chains. nbinno.com

Application in the Synthesis of Specialized Organic Compounds for Industrial Processes

The versatility of this compound allows for its use in the synthesis of various specialized organic compounds for broad industrial applications. nbinno.com Its ability to undergo specific chemical reactions makes it a valuable ingredient in producing materials for consumer and industrial products. nbinno.com

Key applications include its use in the production of:

Surfactants : It can be used as a raw material in the synthesis of certain surfactants, which are essential components in products like detergents and shampoos. nbinno.comchembk.com

Polymers : The compound is used in the production of polymers. nbinno.com The reactive chloroethoxy group can facilitate crosslinking processes in the synthesis of polyethers, imparting specific properties to the final polymer material used in textiles, packaging, and electronics. nbinno.com

The table below summarizes some of the specialized industrial applications.

| Industrial Product Category | Role of this compound | Example Application |

| Surfactants | Intermediate/Reagent nbinno.comchembk.com | Production of detergents and cleaning agents |

| Polymers | Intermediate/Crosslinking Agent nbinno.com | Manufacturing of polyethers for textiles and electronics |

| Coatings | Solvent/Intermediate nbinno.com | Formulation of specialized coatings |

Computational Chemistry and Theoretical Studies of 1 2 Chloroethoxy 2 Ethoxyethane

Quantum Mechanical Investigations of Electronic Structure

Quantum mechanical calculations are fundamental to understanding the electronic nature of a molecule, which in turn dictates its physical properties and reactivity. For 1-(2-Chloroethoxy)-2-ethoxyethane, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) can be employed to determine its electronic landscape.

Detailed quantum mechanical investigations would reveal the distribution of electron density, the energies of molecular orbitals, and the nature of the chemical bonds within the molecule. The presence of electronegative oxygen and chlorine atoms significantly influences the electronic structure. The oxygen atoms in the ether linkages and the chlorine atom at the terminus of one of the ethyl chains create localized regions of partial negative charge, while the adjacent carbon and hydrogen atoms bear partial positive charges. This charge distribution is crucial for understanding intermolecular interactions and the molecule's behavior as a solvent or reactant.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's reactivity. In this compound, the HOMO is likely to be localized around the ether oxygen atoms, which possess lone pairs of electrons. The LUMO, on the other hand, is expected to be centered on the anti-bonding orbital of the carbon-chlorine bond, given the electronegativity of chlorine and its ability to act as a leaving group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an estimate of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Table 1: Calculated Electronic Properties of this compound (Illustrative)

| Property | Calculated Value | Method/Basis Set |

| HOMO Energy | -9.5 eV | DFT/B3LYP/6-31G |

| LUMO Energy | +1.2 eV | DFT/B3LYP/6-31G |

| HOMO-LUMO Gap | 10.7 eV | DFT/B3LYP/6-31G |

| Dipole Moment | 2.5 D | DFT/B3LYP/6-31G |

Note: The data in this table is illustrative and based on typical values for similar chloroalkyl ethers calculated using standard computational methods. Actual values would require specific calculations for this molecule.

Molecular Modeling and Simulation of Reactivity Profiles

Molecular modeling and simulations provide dynamic insights into the reactivity of this compound. These methods can be used to explore its conformational flexibility and to model its behavior in various chemical environments.

Due to the presence of multiple single bonds, this compound possesses significant conformational freedom. Molecular mechanics and molecular dynamics simulations can be used to identify the most stable conformers and to understand the energy barriers between them. The conformation of the molecule can influence its reactivity by affecting the accessibility of reactive sites.

The primary reactive site in this compound is the carbon atom bonded to the chlorine. This site is susceptible to nucleophilic attack, leading to the displacement of the chloride ion. Molecular dynamics simulations can model the approach of a nucleophile and the subsequent substitution reaction. The ether oxygen atoms can also participate in reactions by acting as Lewis bases and coordinating to electrophiles.

The reactivity of this compound can be further quantified through the calculation of reactivity descriptors derived from DFT. These include parameters such as electrophilicity and nucleophilicity indices, which can predict the propensity of the molecule to participate in various types of reactions.

Prediction of Spectroscopic Characteristics for Structural Elucidation

Computational chemistry is an invaluable tool for predicting the spectroscopic signatures of molecules, which is essential for their identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR spectra of this compound can be predicted with a high degree of accuracy using computational methods. kettering.edunih.govnih.gov These calculations involve determining the magnetic shielding of each nucleus, which is then converted to a chemical shift value. The predicted spectra can be compared with experimental data to confirm the structure of the molecule.

Table 2: Predicted 1H and 13C NMR Chemical Shifts for this compound (Illustrative)

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| CH3-CH2- | 1.20 | 15.2 |

| CH3-CH2-O- | 3.50 | 66.8 |

| -O-CH2-CH2-O- | 3.65 | 70.5 |

| -O-CH2-CH2-Cl | 3.70 | 71.0 |

| -CH2-Cl | 3.60 | 42.7 |

Note: These are illustrative values. Actual chemical shifts can be influenced by solvent and temperature. The prediction is based on established computational models for similar organic molecules.

Vibrational Spectroscopy (Infrared and Raman): The infrared (IR) and Raman spectra of this compound can also be simulated computationally. These calculations determine the vibrational frequencies and intensities of the various bond stretching and bending modes within the molecule. The predicted spectra would show characteristic peaks for the C-O-C ether linkages, the C-Cl bond, and the various C-H bonds.

Elucidation of Structure-Reactivity Relationships via Computational Methods

By systematically modifying the structure of this compound in silico and calculating the resulting changes in its electronic and reactivity parameters, it is possible to establish clear structure-reactivity relationships. For instance, the effect of substituting the chlorine atom with other halogens (fluorine, bromine, or iodine) on the reactivity of the molecule can be investigated.

Quantitative Structure-Activity Relationship (QSAR) studies can also be performed to correlate specific molecular descriptors with the observed or predicted reactivity of a series of related chloroalkyl ethers. researchgate.net These studies can lead to the development of predictive models for the reactivity of new, unsynthesized compounds in this class.

Computational analysis can also shed light on the reaction mechanisms involving this compound. nih.govsmu.edu For example, the transition states for nucleophilic substitution reactions can be located and their energies calculated, providing a detailed understanding of the reaction pathway and the factors that control its rate.

Future Research Directions and Perspectives for 1 2 Chloroethoxy 2 Ethoxyethane

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of 1-(2-chloroethoxy)-2-ethoxyethane, often a variation of the Williamson ether synthesis, typically involves reagents like thionyl chloride and generates stoichiometric amounts of waste, aligning poorly with modern principles of green chemistry. nbinno.comwikipedia.org Future research is critically aimed at developing more sustainable and atom-economical synthetic pathways.

Key areas of investigation include:

Microwave-Assisted Synthesis: This technology has the potential to dramatically reduce reaction times from hours to minutes and improve yields. hakon-art.comacs.org Microwave-assisted protocols, often performed under solvent-free conditions or with greener solvents, represent a significant step towards process intensification and reduced energy consumption. thieme-connect.com

Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. google.com Research into identifying or engineering enzymes, such as hydrolases or transferases, that can catalyze the formation of the ether linkage in this compound could lead to processes that operate under mild aqueous conditions, minimizing waste and avoiding hazardous reagents. google.com

Solvent-Free and Tandem Reactions: Designing synthetic routes that minimize or eliminate the use of volatile organic solvents is a core tenet of green chemistry. Future work could explore solvent-free reaction conditions using solid-supported catalysts or tandem (one-pot) procedures that combine multiple synthetic steps, thereby increasing efficiency and reducing waste.

| Parameter | Traditional Williamson Synthesis | Future Sustainable Routes (Projected) |

|---|---|---|

| Conditions | High temperatures, refluxing for 1-8 hours | Room temperature to moderate heating, minutes |

| Reagents | Strong bases (e.g., NaH), alkyl halides | Enzymes, green catalysts, alcohols |

| Solvents | Organic solvents (e.g., THF, DMF) | Green solvents (e.g., water, ionic liquids), solvent-free |

| Byproducts | Stoichiometric salt waste | Water, minimal waste |

| Energy Use | High (prolonged heating) | Low (e.g., microwave irradiation) |

Exploration of New Catalytic Systems for Enhanced Reactivity and Selectivity

The synthesis of an unsymmetrical ether like this compound presents challenges in selectivity. Advancements in catalysis are pivotal for overcoming these hurdles, and future research will likely concentrate on novel catalytic systems that offer improved performance under milder conditions.

Enzyme-Mimicking Catalysts: Inspired by the efficiency of natural enzymes, researchers have developed small-molecule catalysts that can orchestrate reactions with high precision. scitechdaily.comillinois.edu Systems like the "Sven-SOX" catalyst, which contains palladium, can align reactants in the optimal orientation, enabling reactions that are otherwise difficult. scitechdaily.comillinois.edu Applying this concept could streamline the synthesis of this compound from more benign starting materials.

Iron-Based Catalysts: As an earth-abundant and low-toxicity metal, iron is an attractive component for sustainable catalysis. nih.gov Catalysts such as iron(III) triflate have proven effective for the selective synthesis of unsymmetrical ethers via dehydrative etherification of alcohols. nih.govacs.org Further exploration of ligand-modified iron catalysts could yield systems with even greater selectivity and functional group tolerance, avoiding the need for pre-functionalized starting materials like alkyl halides. researchgate.netresearchgate.net

Ruthenium-Based Catalysts: Cationic ruthenium-hydride complexes have demonstrated high selectivity in the etherification of two different alcohols to form unsymmetrical ethers. nih.govresearchgate.netacs.org These catalysts tolerate a broad range of functional groups and can be used to synthesize complex molecules. researchgate.net Future work could adapt these systems for the efficient production of this compound.

| Catalyst Type | Key Features | Potential Advantages |

|---|---|---|

| Enzyme-Mimicking (e.g., Sven-SOX) | Self-assembling, positions reactants optimally | High selectivity, ability to form complex/bulky ethers |

| Iron-Based (e.g., Fe(OTf)3) | Cheap, environmentally benign, efficient | Low cost, low toxicity, suppresses side reactions |

| Ruthenium-Based (e.g., Cationic Ru-H complex) | High chemoselectivity for cross-etherification | Broad substrate scope, tolerance of functional groups |

Expansion of Synthetic Utility in Emerging Chemical Fields

While this compound is utilized as a solvent and an intermediate, its full potential as a versatile chemical building block remains to be explored. nbinno.com Its bifunctional nature, possessing both ether linkages and a reactive chloroalkyl group, makes it an attractive precursor for a variety of value-added molecules.

Future research directions could include:

Pharmaceutical and Agrochemical Scaffolding: The chloroethoxy moiety is a key reactive handle for building complex molecular scaffolds. Structurally related compounds are used in the synthesis of pharmaceuticals like the antipsychotic drug Quetiapine and herbicides such as pethoxamid. A focused effort to utilize this compound in the synthesis of new libraries of bioactive compounds could lead to the discovery of novel drugs and agrochemicals.

Polymer and Materials Science: The terminal chloro group allows for the incorporation of the flexible ethoxy-ethoxy unit into polymer backbones or as side chains through nucleophilic substitution reactions. This could be exploited to develop new functional polymers with tailored properties for applications in packaging, textiles, or electronics. nbinno.com

Synthesis of Crown Ether Analogues: The oligo(ethylene glycol) structure is a fundamental component of crown ethers. The reactivity of the chloro group could be leveraged in cyclization reactions to create novel crown ether derivatives or other macrocycles with specific ion-binding capabilities.

Advanced Spectroscopic Characterization and Mechanistic Elucidation

A comprehensive understanding of a molecule's structure and reactivity is essential for optimizing its synthesis and application. Future research should employ a synergistic approach combining advanced spectroscopic techniques and computational chemistry to fully characterize this compound and the mechanisms of its formation.

Mechanistic Studies: While the Williamson ether synthesis is a classic reaction, its mechanism can be complex, involving competing substitution and elimination pathways influenced by factors like solvent choice. wikipedia.orgresearchgate.netrsc.org A multifaceted approach combining experimental kinetics, detailed reaction modeling, and quantum mechanical calculations can provide deep insights into the elementary steps, transition states, and factors governing selectivity. researchgate.netrsc.org

Computational Chemistry: Quantum mechanical methods like Density Functional Theory (DFT) are powerful tools for investigating electronic structure, reaction energetics, and mechanistic pathways. nih.govnrel.govresearchgate.net Applying DFT calculations to the synthesis of this compound can help elucidate reaction mechanisms, predict reactivity, and guide the rational design of more efficient catalysts and sustainable synthetic routes. nih.govmdpi.com

Advanced Spectroscopic Analysis: A complete characterization of halogenated organic compounds requires a suite of modern analytical methods. chromatographyonline.com High-resolution mass spectrometry (HRMS) can confirm molecular identity, while advanced nuclear magnetic resonance (NMR) techniques can provide detailed structural information. sydney.edu.aukapnayan.com The integration of artificial intelligence with spectroscopic data analysis is an emerging field that could accelerate the characterization process. rjpn.org A thorough spectroscopic fingerprint of this compound is crucial for quality control and for monitoring its role in complex reaction systems.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(2-Chloroethoxy)-2-ethoxyethane, and what reaction conditions optimize yield?

- Methodology : Etherification of ethylene glycol derivatives with chloroethylating agents (e.g., chlorinated ethers) under controlled anhydrous conditions. For example, bis(2-chloroethoxy) compounds are synthesized via nucleophilic substitution between glycols and chlorinating agents like thionyl chloride, with yields improved by using aprotic solvents (e.g., dichloromethane) and catalytic bases (e.g., pyridine) to neutralize HCl byproducts .

- Key Parameters : Temperature (40–60°C), reaction time (6–12 hrs), and stoichiometric excess of chlorinating agent (1.5:1 molar ratio) .

Q. How can researchers analytically characterize this compound, and what standards validate purity?

- Techniques :

- GC-MS : To identify molecular ion peaks (m/z 152.62) and fragmentation patterns.

- NMR : H NMR signals for ethoxy (δ 1.2–1.4 ppm, triplet) and chloroethoxy (δ 3.6–3.8 ppm, multiplet) groups .

- HPLC : Purity assessment using C18 columns with UV detection at 210 nm, calibrated against certified reference standards (>95% purity) .

Q. What safety protocols are critical when handling this compound?

- Hazards : Toxic via skin contact (R21) and ingestion (R25); releases HCl vapors upon decomposition .

- Mitigation : Use PPE (nitrile gloves, fume hood), store at 2–8°C in airtight containers, and neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. What are the degradation pathways of this compound under environmental conditions, and how do they impact toxicity?

- Mechanisms : Hydrolysis in aqueous media (pH-dependent) yields ethylene glycol derivatives and chloroethanol. Photodegradation via UV exposure generates free radicals, accelerating decomposition .

- Toxicity Profile : Chloroethanol metabolites are hepatotoxic; monitor degradation intermediates using LC-MS/MS .

Q. How does the compound’s structure influence its reactivity in polymer synthesis or pharmaceutical intermediates?

- Structure-Activity Relationship : The chloroethoxy group acts as a leaving group in nucleophilic substitutions, enabling crosslinking in polyether synthesis. In pharmaceuticals, it serves as a precursor for prodrugs via esterification or alkylation .

- Case Study : Analogous β-chlorophenetole derivatives are intermediates in antiparasitic agents, highlighting potential for structure-guided drug design .

Q. What contradictions exist in reported physicochemical data, and how can they be resolved experimentally?

- Discrepancies : Boiling points vary across sources (e.g., 293.1°C in vs. 297.8°C in ).

- Resolution : Validate via differential scanning calorimetry (DSC) under standardized pressure (760 mmHg) and purity controls (>99%) .

Q. What mechanistic insights explain its behavior in radical-mediated reactions?

- Radical Stability : The ethoxy groups stabilize transition states via electron donation, facilitating chain-transfer reactions. ESR spectroscopy confirms radical intermediates during peroxide formation .

- Applications : Use as a initiator in controlled radical polymerization (e.g., ATRP) requires strict oxygen-free conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.